molecular formula C10H14ClNO3S2 B2592408 5-chloro-N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-sulfonamide CAS No. 1286726-72-4

5-chloro-N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-sulfonamide

Cat. No.: B2592408
CAS No.: 1286726-72-4
M. Wt: 295.8
InChI Key: MUDYCFOTCHGKQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-sulfonamide is a synthetic organic compound characterized by the presence of a thiophene ring substituted with a sulfonamide group, a chlorine atom, and a cyclopropyl-hydroxypropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

    Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Sulfonamide Formation: The chlorinated thiophene is reacted with a sulfonamide precursor, often involving sulfonyl chlorides and amines under basic conditions.

    Introduction of the Cyclopropyl-Hydroxypropyl Group: This step involves the reaction of the sulfonamide with a cyclopropyl-hydroxypropyl halide in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to amines using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the thiophene ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, sodium hydride, potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, this compound can be investigated for its potential as a pharmacophore in drug design. Its sulfonamide group is known for its bioactivity, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be explored for their antimicrobial, anti-inflammatory, or anticancer properties. The presence of the sulfonamide group is particularly significant due to its known medicinal properties.

Industry

Industrially, this compound can be used in the development of new materials with specific electronic or optical properties, leveraging the unique characteristics of the thiophene ring.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-sulfonamide would depend on its specific application. In a biological context, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The thiophene ring can interact with various molecular targets through π-π interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(2-hydroxyethyl)thiophene-2-sulfonamide
  • 5-chloro-N-(2-cyclopropyl-2-hydroxyethyl)thiophene-2-sulfonamide
  • 5-chloro-N-(2-cyclopropyl-2-hydroxypropyl)benzene-2-sulfonamide

Uniqueness

Compared to similar compounds, 5-chloro-N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-sulfonamide is unique due to the presence of the cyclopropyl-hydroxypropyl group, which can impart different steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-chloro-N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO3S2/c1-10(13,7-2-3-7)6-12-17(14,15)9-5-4-8(11)16-9/h4-5,7,12-13H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDYCFOTCHGKQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(S1)Cl)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.